Dicyclohexano-24-crown-8

Ion-Selective Sensor Potentiometry Cadmium Determination

Dicyclohexano-24-crown-8 (DC24C8) is a 24-membered macrocyclic polyether containing eight oxygen atoms and two cyclohexano substituents. It belongs to the crown ether family and functions as a host molecule for selective cation complexation, finding utility in supramolecular chemistry, ion-selective sensor development, and solvent extraction processes.

Molecular Formula C24H44O8
Molecular Weight 460.6 g/mol
CAS No. 17455-23-1
Cat. No. B097982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclohexano-24-crown-8
CAS17455-23-1
Molecular FormulaC24H44O8
Molecular Weight460.6 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)OCCOCCOCCOC3CCCCC3OCCOCCOCCO2
InChIInChI=1S/C24H44O8/c1-2-6-22-21(5-1)29-17-13-25-9-10-27-15-19-31-23-7-3-4-8-24(23)32-20-16-28-12-11-26-14-18-30-22/h21-24H,1-20H2
InChIKeyQMLGNDFKJAFKGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclohexano-24-crown-8 (CAS 17455-23-1) for Supramolecular Research and Analytical Separations


Dicyclohexano-24-crown-8 (DC24C8) is a 24-membered macrocyclic polyether containing eight oxygen atoms and two cyclohexano substituents . It belongs to the crown ether family and functions as a host molecule for selective cation complexation, finding utility in supramolecular chemistry, ion-selective sensor development, and solvent extraction processes [1]. The compound exhibits distinct conformational properties and binding selectivity profiles compared to unsubstituted 24-crown-8 and aromatic analogs such as dibenzo-24-crown-8 (DB24C8) [2].

Why Generic 24-Crown-8 Analogs Cannot Substitute Dicyclohexano-24-crown-8


While 24-membered crown ethers share a common cavity size, the nature of substituents dramatically alters ligand rigidity, electron density at donor oxygen atoms, and lipophilicity [1]. Unsubstituted 24-crown-8 exhibits poor solubility in nonpolar media and reduced thermal stability compared to its cyclohexano-substituted derivative [2]. Dibenzo-24-crown-8 (DB24C8) possesses different binding thermodynamics and selectivity profiles due to the electron-withdrawing nature of the aromatic rings and restricted conformational flexibility [3]. Consequently, substitution of DC24C8 with generic 24-crown-8 analogs in extraction processes, sensor fabrication, or supramolecular assemblies will result in quantifiable performance deviations.

Quantitative Differentiation of Dicyclohexano-24-crown-8 Against Key Comparators


Superior Cd(II) Sensor Performance: DC24C8 vs DB24C8

Membrane sensors incorporating dicyclohexano-24-crown-8 (DC24C8) as ionophore exhibit enhanced performance characteristics relative to sensors based on dibenzo-24-crown-8 (DB24C8) [1]. DC24C8-based membranes achieve a lower detection limit (3.0×10⁻⁵ M vs 3.9×10⁻⁵ M), faster response time (23 s vs 25 s), and extended operational pH range (2.0–5.4 vs 3.2–7.5) [2].

Ion-Selective Sensor Potentiometry Cadmium Determination

Enhanced Cesium Extraction Efficiency: DCH24C8 vs DCH18C6

In nitric acid extraction systems, dicyclohexyl-24-crown-8 (DCH24C8) demonstrates substantially higher cesium distribution coefficients compared to the smaller cavity analog dicyclohexyl-18-crown-6 (DCH18C6) [1]. Increasing the crown ether ring size from 18 to 24 members results in a minimum fourfold enhancement in the cesium distribution coefficient D [1].

Solvent Extraction Nuclear Waste Treatment Cesium Removal

Higher Cesium Complex Stability: DC24C8 Outperforms DB24C8 and DB30C10

¹³³Cs NMR studies reveal that dicyclohexano-24-crown-8 (DC24C8) forms more stable complexes with Cs⁺ than either dibenzo-24-crown-8 (DB24C8) or dibenzo-30-crown-10 (DB30C10) [1]. The formation constants for Cs⁺ complexes follow the quantitative order DC24C8 > DB24C8 ≈ DB30C10 across binary acetonitrile-nitromethane solvent mixtures [1].

Complexation Thermodynamics Cesium Binding NMR Spectroscopy

Enhanced Thermal Stability: DC24C8 vs 15-Crown-5 Radical Adducts

Spin-trapping experiments demonstrate that radical adducts derived from dicyclohexano-24-crown-8 exhibit markedly greater thermal persistence than those from smaller crown ethers [1]. Specifically, the spin adduct of DC24C8 remains stable up to 453 K, whereas the corresponding adduct of 15-crown-5 degrades above 253 K [1].

Thermal Stability Radical Chemistry Gamma Radiolysis

Streamlined Phenytoin Determination: DC24C8 Eliminates Multistep Extraction

An extraction-spectrophotometric method employing dicyclohexano-24-crown-8 (DC24C8) simplifies the determination of phenytoin by eliminating laborious multistep extraction procedures required in traditional approaches [1]. While the Wallace method involves hydrolysis, oxidation, extraction, and distillation steps, the DC24C8-catalyzed method combines oxidation and extraction into a single phase-transfer step [1].

Pharmaceutical Analysis Spectrophotometry Phenytoin

Validated Application Scenarios for Dicyclohexano-24-crown-8


Cadmium-Selective Potentiometric Sensors for Environmental Monitoring

Fabrication of PVC-membrane ion-selective electrodes incorporating DC24C8 as the neutral carrier enables detection of Cd²⁺ down to 3.0×10⁻⁵ M with a Nernstian slope of 30.0 mV/decade and response time of 23 s [1]. The sensor operates effectively in partially non-aqueous media (up to 40% v/v) and tolerates a pH range of 2.0–5.4, making it suitable for wastewater analysis and industrial effluent monitoring.

Cesium Removal from High-Level Nuclear Waste

Solvent extraction processes employing DCH24C8 in chlorinated hydrocarbon diluents achieve at least a fourfold higher distribution coefficient for Cs⁺ compared to DCH18C6 [2]. This enhanced extraction efficiency reduces the number of theoretical stages required for 99.9% cesium removal, directly impacting process economics in nuclear waste treatment facilities.

Cesium-Selective Complexation in Mixed Organic Solvents

In binary acetonitrile-nitromethane media, DC24C8 exhibits superior Cs⁺ complex formation constants relative to both dibenzo-24-crown-8 and dibenzo-30-crown-10 [3]. This selectivity profile supports applications in liquid-liquid extraction, membrane transport studies, and the development of cesium-specific optical or electrochemical sensors.

Phase-Transfer Catalysis in Pharmaceutical Analysis

DC24C8 facilitates the phase-transfer oxidation of phenytoin, enabling a simplified spectrophotometric assay with a detection limit of 1.2 mg/100 mL [4]. The method eliminates laborious multistep extraction and distillation, offering a practical alternative for quality control laboratories with moderate throughput requirements.

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